molecular formula C11H19FO4 B8367605 (7-acetyloxy-4-fluoroheptyl) acetate

(7-acetyloxy-4-fluoroheptyl) acetate

Cat. No. B8367605
M. Wt: 234.26 g/mol
InChI Key: GNAHOGRPVJMXHB-UHFFFAOYSA-N
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Patent
US06667320B2

Procedure details

Methanol (15 ml) saturated with anhydrous NH3 gas was added to acetic acid, 7-acetoxy-4-fluoro-heptyl ester (500 mg, 2.13 mg) contained in round-bottomed flask closed by glass stopper. The mixture was allowed to stir for over 28 hours at room temperature and then concentrated. Purification of the residue by column chromatography on silica gel, using 5% methanol in CH2Cl2, gave the title compound (320 mg, 100%) as pure colorless oil. 1H NMR (CDCl3) δ 1.59-1.83 (m, 8H), 3.67 (t, 4H, J=5.7 Hz), 4.47-4.67 (m, 1H); 13C NMR (CDCl3) δ 28.73, 28.75, 31.78, 32.06, 62.88, 93.56, 95.98; ES-MS m/z 173.2 (M+Na).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
N.C([O:5][CH2:6][CH2:7][CH2:8][CH:9]([F:17])[CH2:10][CH2:11][CH2:12][O:13]C(=O)C)(=O)C>CO>[F:17][CH:9]([CH2:10][CH2:11][CH2:12][OH:13])[CH2:8][CH2:7][CH2:6][OH:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(=O)OCCCC(CCCOC(C)=O)F
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for over 28 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
contained in round-bottomed flask
CUSTOM
Type
CUSTOM
Details
closed by glass stopper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
FC(CCCO)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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